molecular formula C9H8ClN3 B1355822 3-chloro-2-(1H-pyrazol-1-yl)aniline CAS No. 926215-50-1

3-chloro-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B1355822
CAS No.: 926215-50-1
M. Wt: 193.63 g/mol
InChI Key: HGSSJLZIMKAPCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the chloroaniline substrate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2-(1H-pyrazol-1-yl)aniline is unique due to its combination of a chloro group, a pyrazolyl group, and an aniline moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

3-chloro-2-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSSJLZIMKAPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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